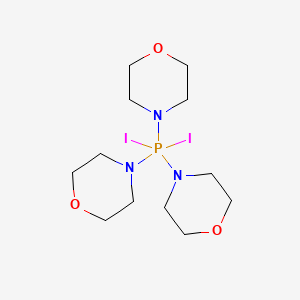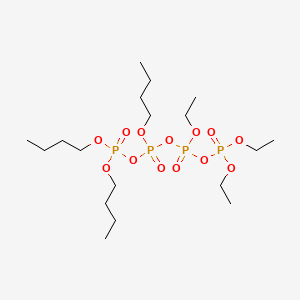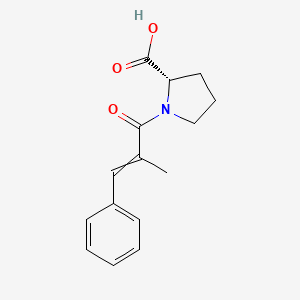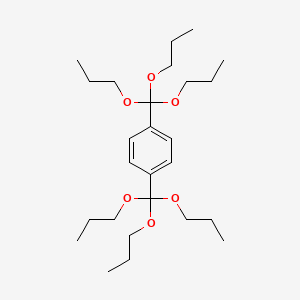![molecular formula C14H24NO3P B14485242 Diethyl [2-(benzylamino)propan-2-yl]phosphonate CAS No. 64715-32-8](/img/structure/B14485242.png)
Diethyl [2-(benzylamino)propan-2-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(benzylamino)propan-2-yl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(benzylamino)propan-2-yl]phosphonate typically involves the reaction of benzylamine with diethyl phosphite in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group attacks the phosphorus atom, leading to the formation of the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. These methods often utilize palladium-catalyzed cross-coupling reactions between benzyl halides and H-phosphonate diesters . The use of microwave irradiation and visible-light illumination can enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(benzylamino)propan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted benzylamine derivatives .
Applications De Recherche Scientifique
Diethyl [2-(benzylamino)propan-2-yl]phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl [2-(benzylamino)propan-2-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to inhibit enzyme activity by binding to the active site . This interaction can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl [2-(benzylamino)propan-2-yl]phosphonate include:
- Diethyl phosphonate
- Benzylphosphonate diesters
- α-Amino phosphonates
Uniqueness
This compound is unique due to its specific structure, which combines a benzylamine moiety with a phosphonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
64715-32-8 |
|---|---|
Formule moléculaire |
C14H24NO3P |
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
N-benzyl-2-diethoxyphosphorylpropan-2-amine |
InChI |
InChI=1S/C14H24NO3P/c1-5-17-19(16,18-6-2)14(3,4)15-12-13-10-8-7-9-11-13/h7-11,15H,5-6,12H2,1-4H3 |
Clé InChI |
KTZKNMFYASQBCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C)(C)NCC1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


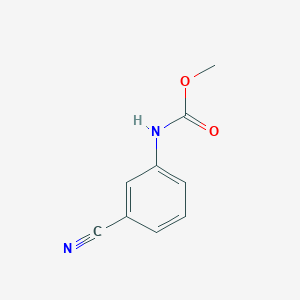
![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)
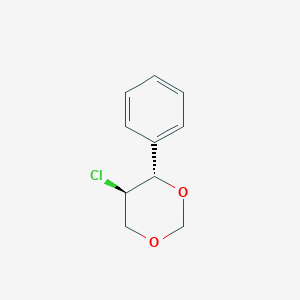
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
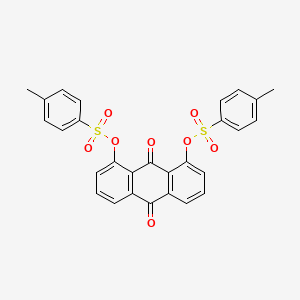
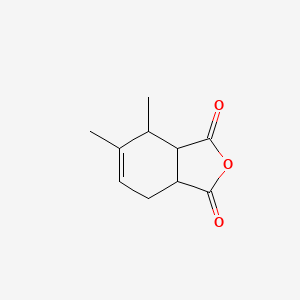
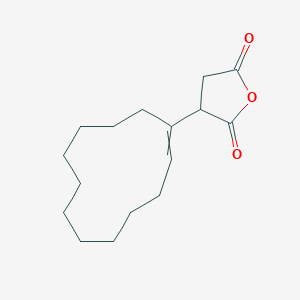
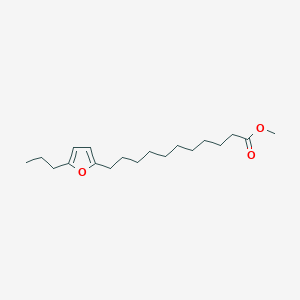
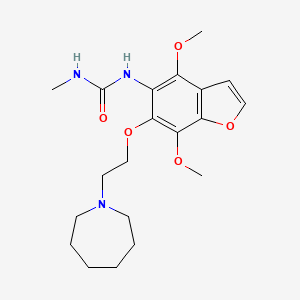
![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)
